molecular formula C13H18N2O2 B039994 Benzyl 1,4-diazepane-1-carboxylate CAS No. 117009-97-9

Benzyl 1,4-diazepane-1-carboxylate

Cat. No. B039994
M. Wt: 234.29 g/mol
InChI Key: BXDQJVDEALOIQW-UHFFFAOYSA-N
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Description

Introduction Benzyl 1,4-diazepane-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. Its structure and properties enable its use in the synthesis of various pharmaceutical and chemical intermediates.

Synthesis Analysis Benzyl 1,4-diazepane-1-carboxylate can be synthesized through multiple methods, including intramolecular cyclization techniques and multicomponent reactions. For example, the compound has been synthesized through practical approaches for multikilogram production, demonstrating its utility in industrial applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, a concise synthesis method under microwave irradiation has been developed, showing the versatility in synthesis approaches (Ohta, Chiba, Oishi, Fujii, & Ohno, 2008).

Molecular Structure Analysis The molecular structure of Benzyl 1,4-diazepane-1-carboxylate derivatives can be detailed through crystallographic studies, revealing the dihedral angles, intramolecular contacts, and other structural features. For example, structural studies of related compounds provide insights into the conformation and geometry of the diazepane ring (Yang & Zhai, 2012).

Chemical Reactions and Properties This compound is involved in various chemical reactions, including the formation of complex structures and pharmaceutical intermediates. The versatility in reactions, such as intramolecular cyclization and multicomponent reactions, underlines its importance in synthetic chemistry (Sotoca, Allais, Constantieux, & Rodriguez, 2009).

Physical Properties Analysis While specific data on Benzyl 1,4-diazepane-1-carboxylate might not be available, the physical properties of chemical compounds in this class typically include melting points, boiling points, solubility, and other relevant parameters. These properties are essential for handling, storage, and application in various chemical reactions.

Chemical Properties Analysis The chemical properties include reactivity, stability, and compatibility with different reagents and conditions. For example, derivatives of 1,4-diazepane have been synthesized and evaluated for their biological activities, showcasing the chemical versatility and potential applications of this scaffold (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Scientific Research Applications

  • Neuroscience : It demonstrates σ1 receptor agonistic activity and cognition-enhancing effects, suggesting potential applications in neuroscience (Fanter et al., 2017).

  • Chronic Dermatitis Treatment : Oral administration of this compound effectively inhibited human chymase in a mouse model of chronic dermatitis (Maruoka et al., 2007).

  • Anticancer Agent : It shows promising activity against the B-cell leukemic cell line Reh, positioning it as a novel anticancer agent (Teimoori et al., 2011).

  • Antibiotic Resistance : Acts as an efflux pump inhibitor in E. coli with a mechanism different from major reference efflux pump inhibitors (Casalone et al., 2020).

  • Chemical Structure Analysis : Its structural complexity with weak intramolecular C-HO contacts and a disordered 1,4-diazepane ring has been studied (Yang & Zhai, 2012).

  • T-Type Calcium Channel Blocker : Identified as a potential T-type calcium channel blocker, useful in investigating diseases related to these channels (Gu et al., 2010).

  • Catalytic Olefin Epoxidation : The peroxo complexes of Mn(II) complexes with diazepane backbones are used in catalytic olefin epoxidation reactions (Saravanan et al., 2014).

  • Synthesis of Diazepane Systems : A two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007).

properties

IUPAC Name

benzyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDQJVDEALOIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402703
Record name Benzyl 1-homopiperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,4-diazepane-1-carboxylate

CAS RN

117009-97-9
Record name Benzyl 1-homopiperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazepane, N1-CBZ protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 230 ml of dimethylformamide were added 25 g of homopiperazine and 5.4 g of sodium bicarbonate and then 25 ml of water followed by dropwise addition of 10 g of benzyloxycarbonyl chloride with stirring under ice cooling, and the mixture was stirred at a room temperature overnight. After evaporating off dimethylformamide under a reduced pressure, the reaction mixture was extracted three times with 100 ml of chloroform, and the extract was dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure. The resulting residue was applied to a silica gel column and eluted with chloroform/methanol (9:1), to obtain 9 g of the title compound as a light yellow liquor liquid.
Quantity
230 mL
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25 g
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5.4 g
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10 g
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reactant
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Jiang, B Huang, FA Olotu, J Li, D Kang… - European Journal of …, 2021 - Elsevier
To yield potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with favorable drug-like properties, a series of novel diarylpyrimidine derivatives targeting the tolerant …
Number of citations: 15 www.sciencedirect.com
T Kobayashi, S Sasaki, N Tomita, S Fukui… - Bioorganic & medicinal …, 2010 - Elsevier
GPR54 is a G protein-coupled receptor (GPCR) which was formerly an orphan receptor. Recent functional study of GPR54 revealed that the receptor plays an essential role to modulate …
Number of citations: 36 www.sciencedirect.com
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
The fat mass and obesity-associated protein (FTO) is an RNA N 6 -methyladenosine (m 6 A) demethylase highly expressed in diverse cancers including acute myeloid leukemia (AML). …
Number of citations: 1 pubs.acs.org
Y Liu, Y Liu, Z Li, GB Zhou, ZJ Yao, S Jiang - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel bivalent mimetics of annonaceous acetogenins have been designed, synthesized, and evaluated. Among these, compound 7 bearing a homopiperazine ring in the …
Number of citations: 5 www.sciencedirect.com
ZP Sercel - 2023 - search.proquest.com
Research in the Stoltz group is primarily focused on the total synthesis of complex, bioactive natural products and on the development of reaction methodologies to enable these …
Number of citations: 0 search.proquest.com
刘洋汉, 刘永强, 周光飚, 姚祝军, 蒋晟 - 2014 - 159.226.67.71
A series of novel bivalent mimetics of annonaceous acetogenins have been designed, synthesized, and evaluated. Among these, compound 7 bearing a homopiperazine ring in the …
Number of citations: 2 159.226.67.71

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